
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions and a methylsulfanyl group at the 2 position on the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzothiazole scaffold. One common method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methylsulfanyl group can be introduced using methylthiolating agents like methylthiol or dimethyl disulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function. This can lead to the disruption of essential biochemical pathways in microorganisms, making it a potential antimicrobial agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Difluoro-2-methylsulfinyl-benzothiazole
- 5,6-Difluoro-2-methylsulfonyl-benzothiazole
- 5,6-Difluoro-2-methylthio-benzothiazole
Uniqueness
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole is unique due to the specific positioning of the fluorine atoms and the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C8H5F2NS2 |
|---|---|
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
5,6-difluoro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5F2NS2/c1-12-8-11-6-2-4(9)5(10)3-7(6)13-8/h2-3H,1H3 |
InChI-Schlüssel |
RZYQYRYPIDQSSP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC(=C(C=C2S1)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
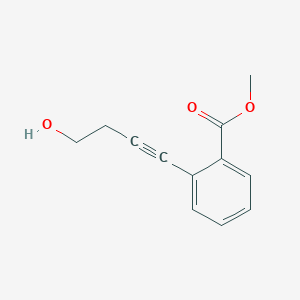
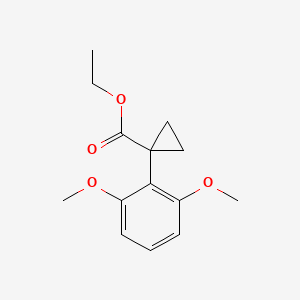
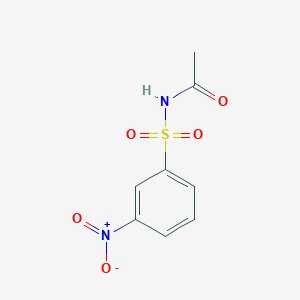





![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)

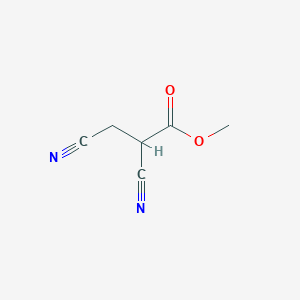

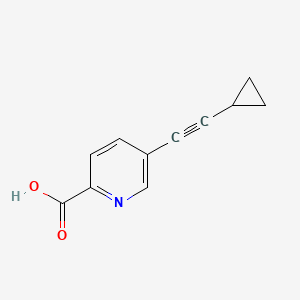
![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)
